molecular formula C18H15F3N2OS B2699382 N-(2-((1H-indol-3-yl)thio)ethyl)-2-(trifluoromethyl)benzamide CAS No. 687571-80-8

N-(2-((1H-indol-3-yl)thio)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2699382
M. Wt: 364.39
InChI Key: AKPACJAHQJZQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((1H-indol-3-yl)thio)ethyl)-2-(trifluoromethyl)benzamide, commonly known as INDY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. INDY is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of INDY is not fully understood. However, it has been found to act as a potent inhibitor of the organic anion transporter 1 (OAT1) and organic anion transporter 3 (OAT3). These transporters play a crucial role in the excretion of endogenous and exogenous compounds from the body. By inhibiting these transporters, INDY may increase the excretion of metabolites and contribute to its therapeutic effects.

Biochemical And Physiological Effects

INDY has been found to exhibit various biochemical and physiological effects. It has been shown to increase energy expenditure, improve glucose tolerance, and reduce body weight in animal studies. Additionally, it has been found to improve insulin sensitivity and reduce inflammation. INDY has also been found to have neuroprotective effects and may protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using INDY in lab experiments is its potency as an OAT1 and OAT3 inhibitor. This property allows for the study of transporters and the excretion of compounds in the body. However, one limitation is the potential for off-target effects, as INDY may inhibit other transporters and enzymes in the body.

Future Directions

Future research on INDY may focus on its potential therapeutic applications in treating obesity, diabetes, and neurodegenerative diseases. Additionally, further studies may investigate its mechanism of action and potential off-target effects. INDY may also be studied for its potential use in combination therapies with other drugs. Finally, future research may explore the synthesis of novel compounds based on the structure of INDY for improved therapeutic efficacy.

Synthesis Methods

The synthesis of INDY involves a multi-step process that begins with the reaction of 2-bromo-4-trifluoromethylbenzaldehyde with 1H-indole-3-thiol in the presence of potassium carbonate. The resulting product is then treated with ethylene glycol and para-toluenesulfonic acid to obtain N-(2-((1H-indol-3-yl)thio)ethyl)-4-trifluoromethylbenzamide. Finally, the compound is reacted with ammonium acetate and palladium on carbon to yield INDY.

Scientific Research Applications

INDY has been found to exhibit various therapeutic applications in scientific research. It has been studied for its potential use in treating obesity, diabetes, and neurodegenerative diseases. In animal studies, INDY has been shown to increase lifespan and improve metabolic function. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c19-18(20,21)14-7-3-1-5-12(14)17(24)22-9-10-25-16-11-23-15-8-4-2-6-13(15)16/h1-8,11,23H,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPACJAHQJZQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.